8-Bromo-3-methylisoquinolin-5-amine
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Overview
Description
8-Bromo-3-methylisoquinolin-5-amine is a chemical compound with the molecular formula C10H9BrN2. It belongs to the class of isoquinolines, which are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring.
Preparation Methods
The synthesis of 8-Bromo-3-methylisoquinolin-5-amine typically involves the bromination of 3-methylisoquinolin-5-amine. One common method includes the use of bromine in an organic solvent such as chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial production methods may involve more scalable and efficient processes, such as continuous flow synthesis or the use of alternative brominating agents that offer higher yields and purity. Green chemistry approaches, such as solvent-free reactions or the use of recyclable catalysts, are also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
8-Bromo-3-methylisoquinolin-5-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include organometallic compounds and strong nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation may yield quinoline derivatives, while reduction can lead to the formation of amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
The major products formed from these reactions depend on the reagents and conditions used. For instance, Suzuki-Miyaura coupling can produce various substituted isoquinolines .
Scientific Research Applications
8-Bromo-3-methylisoquinolin-5-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use it to study the biological activity of isoquinoline derivatives, including their antimicrobial, anticancer, and anti-inflammatory properties.
Industrial Applications: It is employed in the development of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 8-Bromo-3-methylisoquinolin-5-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit specific enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in neurological disorders .
The molecular pathways involved often include signal transduction cascades, where the compound binds to its target and triggers a series of biochemical reactions leading to the desired therapeutic effect .
Comparison with Similar Compounds
8-Bromo-3-methylisoquinolin-5-amine can be compared with other similar compounds, such as:
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
3-Methylisoquinoline: The parent compound without the bromine substitution, used in various organic synthesis applications.
5-Bromoisoquinoline: Another brominated isoquinoline with different substitution patterns and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry .
Properties
Molecular Formula |
C10H9BrN2 |
---|---|
Molecular Weight |
237.10 g/mol |
IUPAC Name |
8-bromo-3-methylisoquinolin-5-amine |
InChI |
InChI=1S/C10H9BrN2/c1-6-4-7-8(5-13-6)9(11)2-3-10(7)12/h2-5H,12H2,1H3 |
InChI Key |
SCKLFOUHSZGVHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2C=N1)Br)N |
Origin of Product |
United States |
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